4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride
Overview
Description
4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C15H15N3·HCl and a molecular weight of 273.77 g/mol . This compound is known for its unique structure, which includes a quinoline ring attached to a piperidine ring with a carbonitrile group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride involves several steps. One common method includes the reaction of quinoline derivatives with piperidine and cyanide sources under specific conditions. The reaction typically requires a solvent such as toluene and a base like sodium carbonate . The final product is obtained by treating the intermediate compound with hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The quinoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride is unique due to its specific structure and properties. Similar compounds include:
Quinoline derivatives: Such as chloroquine and hydroxychloroquine, which are used as antimalarial agents.
Piperidine derivatives: Such as piperidine-4-carbonitrile, which is used in the synthesis of pharmaceuticals.
Carbonitrile compounds: Such as benzonitrile, which is used as a solvent and intermediate in organic synthesis.
These similar compounds share some structural features but differ in their specific applications and properties.
Properties
IUPAC Name |
4-quinolin-4-ylpiperidine-4-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c16-11-15(6-9-17-10-7-15)13-5-8-18-14-4-2-1-3-12(13)14;/h1-5,8,17H,6-7,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGMFUJOEVKYGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=NC3=CC=CC=C23.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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